molecular formula C42H69N9O11 B12523913 L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine CAS No. 654652-60-5

L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine

Cat. No.: B12523913
CAS No.: 654652-60-5
M. Wt: 876.1 g/mol
InChI Key: LRIFYXDCNWKQRM-JDQHVGNYSA-N
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Description

L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine is a peptide composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups are removed to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of tyrosine and proline.

    Reduction: Reductive conditions can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds.

Scientific Research Applications

L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in cell culture media.

    L-Alanyl-L-tyrosine: A dipeptide with potential therapeutic applications.

    L-Alanyl-L-proline: A dipeptide studied for its role in collagen synthesis.

Uniqueness

L-Alanyl-L-seryl-L-leucyl-L-prolyl-L-lysyl-L-valyl-L-tyrosyl-L-valine is unique due to its specific sequence and the presence of multiple functional groups, allowing it to participate in diverse biochemical interactions and reactions.

Properties

CAS No.

654652-60-5

Molecular Formula

C42H69N9O11

Molecular Weight

876.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C42H69N9O11/c1-22(2)19-30(47-38(57)31(21-52)48-35(54)25(7)44)41(60)51-18-10-12-32(51)39(58)45-28(11-8-9-17-43)36(55)49-33(23(3)4)40(59)46-29(20-26-13-15-27(53)16-14-26)37(56)50-34(24(5)6)42(61)62/h13-16,22-25,28-34,52-53H,8-12,17-21,43-44H2,1-7H3,(H,45,58)(H,46,59)(H,47,57)(H,48,54)(H,49,55)(H,50,56)(H,61,62)/t25-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

LRIFYXDCNWKQRM-JDQHVGNYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N

Origin of Product

United States

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